molecular formula C22H29N3O4S B3975129 N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide

N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide

Cat. No.: B3975129
M. Wt: 431.6 g/mol
InChI Key: WUBQFPWUUSLDSO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxyphenyl group, a phenylpiperazine moiety, and a methanesulfonamide group

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-4-29-21-12-10-20(11-13-21)25(30(3,27)28)18(2)22(26)24-16-14-23(15-17-24)19-8-6-5-7-9-19/h5-13,18H,4,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQFPWUUSLDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with a suitable acylating agent to form the ethoxyphenyl intermediate.

    Formation of the Phenylpiperazine Intermediate: The phenylpiperazine moiety is synthesized by reacting piperazine with a phenyl-substituted reagent.

    Coupling Reaction: The ethoxyphenyl intermediate is then coupled with the phenylpiperazine intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the phenylpiperazine moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylpiperazine moiety is particularly important for its binding affinity, while the sulfonamide group can interact with various functional groups in the target molecule. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide
  • N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-methylpiperazin-1-yl)propan-2-yl]methanesulfonamide
  • N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]methanesulfonamide

Uniqueness: N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the phenylpiperazine moiety and the sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide

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